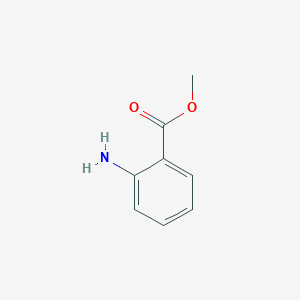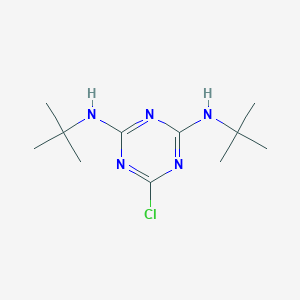
4-クロロ-1-ナフトエ酸
概要
説明
4-Chloro-1-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
科学的研究の応用
4-Chloro-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
Target of Action
Related compounds such as naphthamide derivatives have been shown to inhibit human monoamine oxidase (mao) and cholinesterase (che) enzymes .
Biochemical Pathways
A related compound, 1-naphthoic acid, has been shown to be metabolized by pseudomonas maltophilia, a soil bacterium, through a series of enzymatic reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Based on its structural similarity to naphthamide derivatives, it may have potential inhibitory effects on mao and che enzymes .
生化学分析
Biochemical Properties
It is known that this compound has a molecular formula of C11H7ClO2 and an average mass of 206.625 Da . It is used in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors
Cellular Effects
Given its use in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 1-naphthoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C10H7COOH+SOCl2→C10H6ClCOCl+SO2+HCl
The intermediate 4-chloro-1-naphthoyl chloride is then hydrolyzed to yield 4-chloro-1-naphthoic acid.
Industrial Production Methods: In industrial settings, the production of 4-chloro-1-naphthoic acid often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反応の分析
Types of Reactions: 4-Chloro-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as quinones, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 4-chloro-1-naphthyl alcohol or 4-chloro-1-naphthaldehyde.
Oxidation: 4-chloro-1,2-naphthoquinone.
類似化合物との比較
1-Naphthoic Acid: Lacks the chlorine substitution, resulting in different reactivity and properties.
2-Chloro-1-naphthoic Acid: Chlorine is substituted at the second position, leading to variations in chemical behavior.
4-Bromo-1-naphthoic Acid: Bromine substitution instead of chlorine, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthoic acid is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and interactions. This positional substitution can significantly alter the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
IUPAC Name |
4-chloronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGXNIGGRSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508835 | |
| Record name | 4-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-04-3 | |
| Record name | 4-Chloronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)


![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)




